エンフェナミン酸

説明

Enfenamic acid, also known as Mefenamic acid, is a member of the fenamate group of nonsteroidal anti-inflammatory drugs (NSAIDs). It exhibits anti-inflammatory, analgesic, and antipyretic activities . It is used to treat mild to moderate pain and may also be used to treat menstrual cramps and other conditions as determined by your doctor .

Synthesis Analysis

The synthesis of Enfenamic acid involves the condensation reaction of 2,3-dimethyl aniline with o-chlorobenzoic acid in the presence of a catalyst at a certain temperature to obtain a crude product. This crude product is then refined through processes such as bleaching and crystallization in an organic solvent to obtain the finished product .Chemical Reactions Analysis

Enfenamic acid undergoes metabolism by CYP2C9 to 3-hydroxymethyl mefenamic acid, and further oxidation to a 3-carboxymefenamic acid may occur . The activity of these metabolites has not been studied. Enfenamic acid is also glucuronidated directly .科学的研究の応用

医薬品送達

エンフェナミン酸は、薬物送達システムの改善における可能性を探求されています。 研究によると、シリカエアロゲルから放出されたエンフェナミン酸は、エアロゲルの物理的および化学的特性に影響を与え、その吸着特性に影響を与える可能性があります 。この用途は、溶解性の低い薬物のバイオアベイラビリティを向上させることを目指す製薬業界にとって非常に重要です。

小児科用医薬品製剤

小児用送達のためのエンフェナミン酸ナノサスペンションの実現可能性は、製剤、特性評価、および賦形剤の役割に焦点を当てて調査されています 。この送達形態は、従来の方法では製剤化が困難な水への溶解度が低い薬物にとって特に重要です。

抗炎症用途

トロマリールは、非ステロイド性抗炎症薬として、関節痛の治療と炎症性組織反応の軽減に有望な結果を示しています 。それは腸からよく吸収され、糖尿病や高血圧などのさまざまな状態の患者にとって安全であると考えられています。

眼科治療

エンフェナミン酸は、外傷、ぶどう膜炎などの炎症性疾患、白内障手術後など、さまざまな眼病の治療における有効性が評価されています 。その強力な抗炎症作用により、眼科診療での使用が期待されています。

分析化学

分析化学の分野では、エンフェナミン酸はさまざまな形態で特性評価されており、原料、医薬品、さらにはヒト血清中の定量法が開発されています 。これは、ルーチン分析、治療モニタリング、安定性試験にとって不可欠です。

立体配座解析

固体状態マジック角回転核磁気共鳴(MAS NMR)と高圧13C NMR速度論的研究は、エンフェナミン酸の存在を特定し、CO2吸着の速度論的速度を測定するために使用されてきました 。この研究は、さまざまな環境における化合物の立体配座平衡を理解するために重要です。

ナノテクノロジー

エンフェナミン酸のナノサスペンションの開発は、薬物送達のためのナノテクノロジーアプリケーションにおける重要な進歩を表しています 。最適化されたナノサスペンション製剤は、安定性と生物学的影響の強化を示しており、将来の医療用途に有望です。

循環器系への影響

トロマリールは、生命を脅かす血栓の形成を阻止する能力により、心臓発作や脳卒中のリスクのある個人にとって潜在的に生命を救う効果があります 。さらに、過剰なナトリウムと水を排出することが判明しており、高血圧になりやすい高齢者にとって有益です。

作用機序

Enfenamic acid, also known as Tromaril, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties . This article will discuss the mechanism of action, pharmacokinetics, and the influence of environmental factors on Enfenamic acid.

Target of Action

Enfenamic acid primarily targets the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a significant role as major mediators of inflammation and prostanoid signaling in activity-dependent plasticity .

Mode of Action

Enfenamic acid interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This inhibition results in a temporary reduction of pain symptoms .

Biochemical Pathways

Enfenamic acid affects the arachidonic acid pathway, which is central to inflammatory responses . The end product of this pathway, prostanoids, perform a wide range of physiological functions . By inhibiting prostaglandin synthetase, Enfenamic acid disrupts the production of prostanoids, thereby mitigating inflammation and pain .

Pharmacokinetics

The pharmacokinetics of Enfenamic acid involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is rapidly absorbed and distributed with a volume of distribution of 1.06 L/kg . Metabolism occurs in the liver via the CYP2C9 enzyme, and the drug is excreted in urine (~52%) and feces (~20%) as unchanged drug and metabolites . The time to peak is 2 to 4 hours, and the elimination half-life is approximately 2 hours .

Result of Action

The molecular and cellular effects of Enfenamic acid’s action primarily involve the reduction of inflammation and pain. By inhibiting the action of prostaglandin synthetase, Enfenamic acid reduces the production of prostanoids, key mediators of inflammation . This results in the temporary alleviation of pain symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Enfenamic acid. For instance, the bioavailability of Enfenamic acid from capsules is markedly influenced by the amount of water ingested with the drug in fasting subjects . A good correlation was found between the bioavailability and the amount of water ingested . Furthermore, photodecay rates of Enfenamic acid can increase in the presence of dissolved organic matter .

将来の方向性

There is a study that evaluates the anti-cancer effects of Enfenamic acid and its combination with ionizing radiation against colon tumor cells in mice . This suggests that Enfenamic acid might have potential therapeutic applications in the treatment of cancer in the future.

Relevant Papers One relevant paper discusses the anti-cancer effects of Enfenamic acid and its combination with ionizing radiation against colon tumor cells in mice . Another paper discusses the physical and chemical characterization of Enfenamic acid in different pharmaceutical dosage forms and their stability studies .

特性

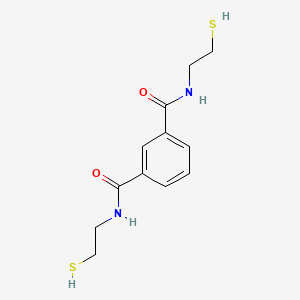

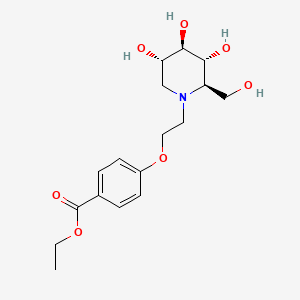

IUPAC Name |

2-(2-phenylethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(18)13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNLBEFKHHCAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057693 | |

| Record name | Enfenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23049-93-6 | |

| Record name | Enfenamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23049-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enfenamic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023049936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enfenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-phenylethyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KO5G76R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)

![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)

![(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide](/img/structure/B1671208.png)

![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1671210.png)